molecular formula C6H13NO2S B12094485 2-(Aminomethyl)-1lambda6-thiane-1,1-dione

2-(Aminomethyl)-1lambda6-thiane-1,1-dione

Cat. No.: B12094485
M. Wt: 163.24 g/mol
InChI Key: ZTDDSIFYXBBMCO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1lambda6-thiane-1,1-dione is an organic compound that features a thiane ring with an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1lambda6-thiane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminomethyl precursors with thiane derivatives in the presence of suitable catalysts and solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiane derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiane compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiane derivatives.

Scientific Research Applications

2-(Aminomethyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1lambda6-thiane-1,1-dione exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biological processes. The thiane ring structure also contributes to the compound’s reactivity and stability, making it a versatile molecule in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)indole

Uniqueness

Compared to these similar compounds, 2-(Aminomethyl)-1lambda6-thiane-1,1-dione stands out due to its thiane ring structure, which imparts unique chemical and physical properties

Properties

IUPAC Name

(1,1-dioxothian-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c7-5-6-3-1-2-4-10(6,8)9/h6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDDSIFYXBBMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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